Selenanthrene, 2,3,7,8-tetramethoxy-
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Overview
Description
2,3,7,8-Tetramethoxyselenanthrene is an organoselenium compound that has garnered interest due to its unique redox properties. It is a selenium analog of thianthrene, and its structure consists of a selenanthrene core with methoxy groups at the 2, 3, 7, and 8 positions .
Preparation Methods
The synthesis of 2,3,7,8-tetramethoxyselenanthrene involves several steps. One common method includes the reaction of selenanthrene with methoxy reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the proper substitution of methoxy groups at the desired positions . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
2,3,7,8-Tetramethoxyselenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form stable radical cations and reactive dications.
Reduction: It can be reduced under specific conditions, although it is a weaker reductant compared to its sulfur analog.
Substitution: Methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like tetracyanoquinodimethane and reducing agents suitable for selenium compounds . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,7,8-Tetramethoxyselenanthrene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,7,8-tetramethoxyselenanthrene involves its redox behavior. It can donate electrons, forming radical cations and dications, which can further interact with other molecules in charge-transfer complexes . The molecular targets and pathways involved are primarily related to its ability to participate in electron transfer processes.
Comparison with Similar Compounds
2,3,7,8-Tetramethoxyselenanthrene is compared with similar compounds such as:
2,3,7,8-Tetramethoxythianthrene: The sulfur analog, which is a stronger reductant and forms different charge-transfer complexes.
Other Organoselenium Compounds: These compounds share similar redox properties but differ in their specific applications and reactivity.
The uniqueness of 2,3,7,8-tetramethoxyselenanthrene lies in its specific redox properties and the stability of its radical cations, making it a valuable compound for research in organic conductors and charge-transfer complexes .
Properties
CAS No. |
50499-86-0 |
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Molecular Formula |
C16H16O4Se2 |
Molecular Weight |
430.2 g/mol |
IUPAC Name |
2,3,7,8-tetramethoxyselenanthrene |
InChI |
InChI=1S/C16H16O4Se2/c1-17-9-5-13-14(6-10(9)18-2)22-16-8-12(20-4)11(19-3)7-15(16)21-13/h5-8H,1-4H3 |
InChI Key |
RYTMZQYCULTDRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1OC)[Se]C3=C([Se]2)C=C(C(=C3)OC)OC |
Origin of Product |
United States |
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